molecular formula C15H23N5O3 B6445207 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one CAS No. 2640885-02-3

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one

Cat. No. B6445207
CAS RN: 2640885-02-3
M. Wt: 321.37 g/mol
InChI Key: DJYNOJSFFQVCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one (MPE) is a small molecule compound that has been widely studied for its potential applications in the fields of biochemistry and physiology. It is a derivative of piperazine and morpholine, and is a structural analogue of several other compounds. MPE has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. MPE is also known to interact with various receptors and enzymes, including G-protein-coupled receptors, tyrosine kinase receptors, and cyclooxygenase-2 (COX-2).

Scientific Research Applications

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been studied for its potential applications in the fields of biochemistry and physiology. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has also been studied for its ability to interact with various receptors and enzymes, including G-protein-coupled receptors, tyrosine kinase receptors, and cyclooxygenase-2 (COX-2). Additionally, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been studied for its potential to modulate cell signaling pathways and regulate gene expression.

Mechanism of Action

The exact mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one is not fully understood. However, it has been hypothesized that 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one may act as an agonist at G-protein-coupled receptors, tyrosine kinase receptors, and cyclooxygenase-2 (COX-2). Additionally, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one may act as an inhibitor of cell signaling pathways and regulate gene expression.
Biochemical and Physiological Effects
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been found to modulate cell signaling pathways and regulate gene expression. In addition, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been found to interact with various receptors and enzymes, including G-protein-coupled receptors, tyrosine kinase receptors, and cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one in lab experiments include its low cost and ease of synthesis. Additionally, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The main limitation of using 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one in lab experiments is that its exact mechanism of action is not fully understood.

Future Directions

Future research on 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one should focus on further investigating its mechanism of action, as well as its potential applications in the fields of biochemistry and physiology. Additionally, further studies should be conducted to explore the potential of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one to interact with various receptors and enzymes, including G-protein-coupled receptors, tyrosine kinase receptors, and cyclooxygenase-2 (COX-2). Additionally, future studies should focus on the potential of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one to modulate cell signaling pathways and regulate gene expression. Finally, further research should be conducted to explore the potential of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one to be used as an anti-inflammatory, anti-bacterial, and anti-cancer drug.

Synthesis Methods

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been synthesized in several ways, including a two-step process that involves the reaction of morpholine with 6-methoxy-pyrimidine-4-yl chloride. The first step is the formation of a pyrimidine-4-ylmorpholine intermediate, which is then reacted with piperazine in the presence of a base to form 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one. This method has been found to be the most efficient and cost-effective way to synthesize 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one.

properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-22-14-10-13(16-12-17-14)19-4-2-18(3-5-19)11-15(21)20-6-8-23-9-7-20/h10,12H,2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYNOJSFFQVCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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